molecular formula C17H15N3O2S B11098124 1-(4-Methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

1-(4-Methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

Cat. No.: B11098124
M. Wt: 325.4 g/mol
InChI Key: MAMRJMOKMUFHOW-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PROPANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PROPANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 2-mercapto-5-(4-pyridyl)-1,3,4-oxadiazole under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted aromatic compounds.

Scientific Research Applications

1-(4-METHYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PROPANONE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-1-one

InChI

InChI=1S/C17H15N3O2S/c1-11-3-5-13(6-4-11)15(21)12(2)23-17-20-19-16(22-17)14-7-9-18-10-8-14/h3-10,12H,1-2H3

InChI Key

MAMRJMOKMUFHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)SC2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

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